molecular formula C18H17ClN2O3S B2802448 N-(5-chloro-2-methylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 896376-21-9

N-(5-chloro-2-methylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2802448
CAS No.: 896376-21-9
M. Wt: 376.86
InChI Key: VLRPPJWMNSARAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(5-chloro-2-methylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide belongs to a class of tricyclic pyrrolo[3,2,1-ij]quinoline derivatives functionalized with a sulfonamide group. Its core structure includes a fused pyrroloquinoline system, a ketone at position 2, and a sulfonamide moiety at position 8 substituted with a 5-chloro-2-methylphenyl group. This structural framework is associated with diverse biological activities, particularly in receptor modulation, as seen in related compounds like NH300094, a triple antagonist of 5-HT2A, D2, and D3 receptors .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-11-4-5-14(19)10-16(11)20-25(23,24)15-7-12-3-2-6-21-17(22)9-13(8-15)18(12)21/h4-5,7-8,10,20H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRPPJWMNSARAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC3=C4C(=C2)CC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: This step involves the cyclization of an appropriate precursor to form the quinoline ring system.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction, typically using sulfonyl chlorides under basic conditions.

    Chlorination and Methylation: The phenyl ring is chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Phenyl derivatives with various substituents replacing the chloro group.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. This can lead to therapeutic effects such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The sulfonamide substituent plays a critical role in modulating physicochemical parameters. Key analogues and their properties are summarized below:

Compound ID Substituent on Sulfonamide Molecular Weight logP H-Bond Donors H-Bond Acceptors Notes
Target Compound 5-Chloro-2-methylphenyl ~390 (estimated) ~4.5 1 7 (estimated) High lipophilicity due to Cl/CH3 groups
G856-5651 4-Phenoxyphenyl 420.49 4.22 1 7 Bulky substituent, high logP
G856-5666 2,4-Difluorophenyl 364.37 2.61 1 6 Lower logP, enhanced polarity
G856-5736 3-Phenylpropyl 384.50 N/A 1 N/A Alkyl chain, improved flexibility

Key Observations:

  • Lipophilicity (logP): The target compound’s 5-chloro-2-methylphenyl group confers higher lipophilicity (~4.5 estimated) compared to G856-5666 (logP 2.61), which bears electron-withdrawing fluorine atoms.
  • Steric Effects: Bulkier substituents (e.g., 4-phenoxyphenyl in G856-5651) may hinder receptor binding, whereas smaller groups (e.g., 2,4-difluorophenyl) optimize steric compatibility.
  • Hydrogen-Bonding: All analogues retain one H-bond donor (sulfonamide NH), but acceptor counts vary (6–7), influencing target selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.